

# 5-Bromo-2-furaldehyde molecular weight and formula

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## Compound of Interest

Compound Name: 5-Bromo-2-furaldehyde

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## An In-Depth Technical Guide to 5-Bromo-2-furaldehyde

This guide provides comprehensive technical information on **5-Bromo-2-furaldehyde**, a versatile heterocyclic aldehyde widely utilized as a building block in organic synthesis. Its utility is prominent in the development of pharmaceuticals, agrochemicals, and specialized polymers. [1][2] The presence of both a reactive aldehyde group and a bromine atom on the furan ring allows for a wide range of chemical transformations, making it a valuable intermediate for researchers, scientists, and professionals in drug development.[2]

## Core Molecular Data

The fundamental molecular and physical properties of **5-Bromo-2-furaldehyde** are summarized below. This data is essential for reaction planning, stoichiometric calculations, and safety assessments.

Parameter	Value	References
Molecular Formula	C <sub>5</sub> H <sub>3</sub> BrO <sub>2</sub>	[1][3][4][5]
Molecular Weight	174.98 g/mol	[1][3][4][5]
CAS Number	1899-24-7	[3][4][5]
Alternate Names	5-Bromofurfural, 5-bromofuran-2-carboxaldehyde	[3][4]
Appearance	White to light yellow powder or crystals	[1]
Melting Point	80 - 85 °C	[1][5][6]
Boiling Point	112 °C @ 16 mmHg	[1][5]
Solubility	Soluble in chloroform, methanol, ether	[2]

## Applications in Synthesis

**5-Bromo-2-furaldehyde** is a key precursor in the synthesis of a variety of complex molecules. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of aryl, vinyl, and alkynyl substituents at the 5-position of the furan ring.[1] The aldehyde functionality can be readily transformed into other functional groups or used in condensation and cycloaddition reactions.[2]

Notable applications include its use in the preparation of:

- **Pharmaceuticals:** It serves as an intermediate in the synthesis of agents targeting neurological disorders, as well as antiviral and anticancer drugs.[1][2]
- **Agrochemicals:** Used to create pesticides with enhanced efficacy and selectivity.[2]
- **Advanced Materials:** Acts as a monomer or building block for specialized polymers with tailored thermal and optical properties.[1][2]

- Diels-Alder Reactions: Functions as a diene to form polysubstituted anilines or stable oxabicyclic adducts.[5]

## Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol details a representative Suzuki-Miyaura reaction, a robust and widely used method for forming carbon-carbon bonds, to synthesize 5-aryl-2-furaldehydes from **5-Bromo-2-furaldehyde**.

Objective: To synthesize 5-(4-Bromophenyl)furan-2-carbaldehyde from **5-Bromo-2-furaldehyde** and (4-bromophenyl)boronic acid.

Materials:

- **5-Bromo-2-furaldehyde** (1.0 mmol, 1.0 eq.)
- (4-Bromophenyl)boronic acid (1.2 mmol, 1.2 eq.)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>] (0.05 mmol, 0.05 eq.)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) (3.0 mmol, 3.0 eq.)
- Toluene
- Ethanol
- Deionized Water
- Ethyl acetate
- Brine solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography

Methodology:

- Reaction Setup:
  - To a round-bottomed flask, add **5-Bromo-2-furaldehyde**, (4-bromophenyl)boronic acid, and potassium carbonate.
  - Add toluene (4 mL), ethanol (4 mL), and water (3 mL) to the flask.
  - Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0), to the reaction mixture.
  - Flush the flask with an inert gas (e.g., argon or nitrogen) and fit it with a reflux condenser.
- Reaction Execution:
  - Heat the reaction mixture to 70-80°C.
  - Stir the mixture vigorously overnight (approximately 12-16 hours).
  - Monitor the reaction progress using thin-layer chromatography (TLC).
- Work-up and Extraction:
  - After the reaction is complete, allow the mixture to cool to room temperature.
  - Add 50 mL of deionized water to the flask.
  - Extract the aqueous layer with ethyl acetate (3 x 50 mL).
  - Combine the organic layers and wash with brine solution.
- Purification:
  - Dry the combined organic layer over anhydrous magnesium sulfate.
  - Filter the mixture to remove the drying agent.
  - Concentrate the solvent under reduced pressure using a rotary evaporator.

- Purify the resulting crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane), to yield the pure 5-(4-Bromophenyl)furan-2-carbaldehyde.

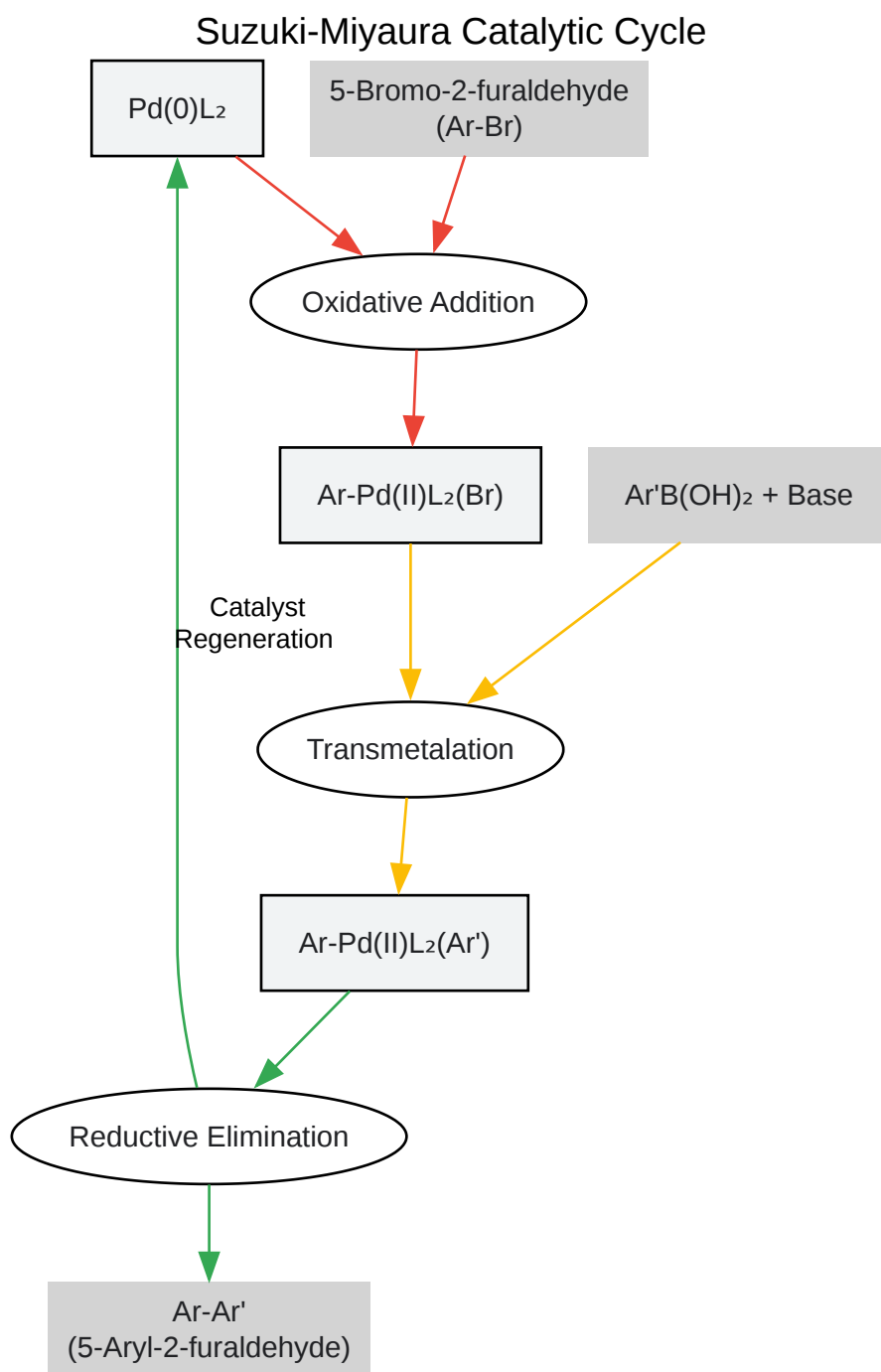
## Visualized Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the experimental protocol and a key reaction mechanism.



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Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.



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Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

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